Oxalic acid is the simplest dicarboxylic acid, characterized by its high acidic strength (pKa1 = 1.25) and exceptional chelating capabilities, particularly for transition metals and lanthanides. In industrial procurement, it is primarily sourced as a dihydrate for applications requiring aggressive metal oxide dissolution, selective precipitation, and non-corrosive bleaching. Unlike mineral acids, oxalic acid functions as both an acidulant and a strong reducing agent, forming highly stable, soluble complexes with iron (ferrioxalate) and highly insoluble complexes with rare earth elements and calcium. These dual properties make it a critical reagent in hydrometallurgy, spent battery recycling, and advanced materials synthesis, where phase purity, selective metal recovery, and predictable thermal decomposition are paramount [1].
Substituting oxalic acid with other organic acids (like citric or malonic acid) or mineral acids (like sulfuric or hydrochloric acid) frequently compromises process efficiency and product purity. Mineral acids lack the selective chelating power of oxalic acid, leading to the indiscriminate dissolution of base metals and requiring extensive downstream purification. Conversely, while citric acid is a common organic alternative, its significantly higher pKa (3.13 vs. 1.25) and bulkier structure result in weaker metal complexation and slower dissolution kinetics for refractory oxides like rust. Furthermore, in precipitation workflows, oxalates uniquely decompose into pure oxides upon calcination without leaving carbonaceous residues, a critical requirement for synthesizing high-purity rare earth oxides and battery cathode precursors that carbonate or hydroxide precipitants cannot match[1].
In the hydrometallurgical recovery of spent lithium-ion batteries (LIBs), oxalic acid acts as both a selective leachant and a precipitant, outperforming conventional mineral acids. While 2M sulfuric acid indiscriminately leaches >95% of all valuable metals (Li, Co, Ni), requiring complex solvent extraction steps, oxalic acid enables highly selective lithium recovery. Studies show that under optimized conditions (e.g., 0.6M oxalic acid), lithium leaching efficiency exceeds 81%, while cobalt dissolution remains below 2%, as cobalt is simultaneously precipitated as insoluble cobalt oxalate. This eliminates multiple downstream separation steps, significantly streamlining the recovery of high-purity battery precursors [1].
| Evidence Dimension | Leaching selectivity (Li vs Co) |
| Target Compound Data | >81% Li leached, <2% Co leached |
| Comparator Or Baseline | Sulfuric acid (>95% Li and >95% Co leached) |
| Quantified Difference | >90% reduction in cobalt co-dissolution |
| Conditions | Spent NMC battery black mass, 0.6M oxalic acid, 20°C, 60 min |
Enables direct separation of lithium from cobalt in a single step, drastically reducing chemical consumption and process complexity in battery recycling facilities.
In the separation and purification of rare earth elements from leach solutions, the choice of precipitant directly dictates the final oxide purity. When comparing oxalic acid to sodium carbonate, oxalic acid demonstrates superior crystallization performance and selectivity. Experimental data indicates that oxalic acid precipitation followed by calcination yields rare earth oxides (RExOy) with a purity of 99.83% and a recovery efficiency of 99.44%. In contrast, sodium carbonate precipitation under similar conditions yields a lower purity of 98.33%. Furthermore, rare earth oxalates calcine cleanly to oxides without residual carbon or alkali metal contamination, which is a common issue with carbonate and double-sulfate precipitants [1].
| Evidence Dimension | Final Rare Earth Oxide (RExOy) Purity |
| Target Compound Data | 99.83% final oxide purity |
| Comparator Or Baseline | Sodium carbonate (98.33% final oxide purity) |
| Quantified Difference | 1.5% absolute increase in final oxide purity |
| Conditions | Aqueous REE sulfate leach solutions, precipitation followed by calcination |
Achieving >99.8% purity is critical for electronic and magnetic applications, allowing manufacturers to bypass additional costly purification stages.
Oxalic acid is highly preferred for iron oxide removal from clays, silica, and metal surfaces due to its strong acidity and the formation of the highly stable ferrioxalate complex [Fe(C2O4)3]3-. Comparative kinetic studies of organic acids rank their iron oxide dissolution efficiency as oxalic > citric > malonic > gluconic. Because oxalic acid has a significantly lower pKa1 (1.25) compared to citric acid (3.13), it provides a higher proton concentration at equivalent molarities, coupled with a strong reducing capacity. This dual action accelerates the breakdown of the iron oxide lattice, achieving >83% Fe2O3 removal in optimized clay leaching, whereas citric acid achieves substantially lower dissolution yields under identical temperature and concentration parameters [1].
| Evidence Dimension | Acid strength and relative dissolution efficiency |
| Target Compound Data | Oxalic acid (pKa1 = 1.25); highest relative dissolution yield |
| Comparator Or Baseline | Citric acid (pKa1 = 3.13); lower relative dissolution yield |
| Quantified Difference | Nearly 100-fold stronger primary acidity (Ka) driving significantly faster Fe3+ extraction |
| Conditions | 0.8M acid concentration, 85°C, 150 min leaching time for clay beneficiation |
Ensures faster, more complete rust and impurity removal in industrial cleaning and mineral beneficiation without using highly corrosive mineral acids.
Used as a selective leachant and precipitant for recovering lithium (as a soluble salt) and cobalt/nickel (as insoluble oxalates) from spent NMC and LCO battery black mass, streamlining the recycling flowsheet by avoiding complex solvent extraction steps [1].
Procured as a premium precipitating agent to convert aqueous rare earth streams into highly crystalline rare earth oxalates, which calcine cleanly into >99.8% pure rare earth oxides for permanent magnets and phosphors [1].
Applied in the removal of iron oxide (Fe2O3) impurities from clays, silica, and quartz sands, leveraging its strong reducing and chelating properties to achieve optical-grade mineral purity without introducing chlorides or sulfates [1].
Utilized in the coprecipitation of mixed-metal oxalates (e.g., barium titanyl oxalate), which serve as ideal, low-temperature calcination precursors for synthesizing homogeneous, fine-particulate piezoelectric and dielectric ceramics [1].
Irritant